molecular formula C10H19ClN2O B1400234 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 1380300-34-4

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B1400234
CAS No.: 1380300-34-4
M. Wt: 218.72 g/mol
InChI Key: RLLJBTQRDLAPEO-UHFFFAOYSA-N
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Description

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is an organic compound with the molecular formula C10H19ClN2O. It is a spirocyclic compound, which means it contains a unique ring structure where two rings share a single atom.

Scientific Research Applications

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The compound acts as a potent inhibitor of RIPK1, blocking the activation of the necroptosis pathway . This has shown therapeutic potential in many human diseases . It has also been found to be a selective dual TYK2/JAK inhibitor .

Future Directions

The compound has shown therapeutic potential in many human diseases, suggesting that it could be employed as a lead compound of RIPK1 inhibitors for further structural optimization . It also shows promise as a selective dual TYK2/JAK inhibitor, deserving to be developed as a clinical candidate .

Preparation Methods

The synthesis of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Comparison with Similar Compounds

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-ethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-2-12-8-10(7-9(12)13)3-5-11-6-4-10;/h11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLJBTQRDLAPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCNCC2)CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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